molecular formula C13H16N2O B2412386 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one CAS No. 1022784-04-8

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one

Cat. No. B2412386
CAS RN: 1022784-04-8
M. Wt: 216.284
InChI Key: JZXYJTMLUYLYID-UHFFFAOYSA-N
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Description

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one, also known as MAMCH, is a synthetic compound that has been studied for its potential applications in scientific research. It is an organic compound that belongs to the class of cyclohexenones, a group of compounds that are characterized by a cyclic structure with a double bond between two carbon atoms. MAMCH has been studied for its potential applications in biochemistry, physiology, and cell biology.

Scientific Research Applications

Anticonvulsant Activity

  • Study : An X-ray crystal structure analysis of related enaminones was performed, linking their structure to anticonvulsant activity in mice and rats (Jackson et al., 2012).

Photoreactive Polymeric Materials

  • Study : Synthesis and characterization of new photosensitive and optically active organo-soluble poly(amide–imide)s, involving compounds related to 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one (Faghihi et al., 2010).

Synthesis of Heterocyclic Compounds

  • Study : Demonstrated a new synthesis method for 3-amino enones and 1,3-diketones, key components in forming a variety of heterocyclic or carbocyclic compounds (Rao & Muthanna, 2015).

Aromatase Inhibitory Activity

  • Study : Investigated novel compounds, similar to this compound, for their ability to inhibit human placental aromatase, suggesting potential use in endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).

Supramolecular Chemistry

  • Study : Focused on the crystal structures of compounds containing the 2-en-3-amino-1-one system, highlighting their potential in the field of supramolecular chemistry (Bertolasi et al., 1998).

Antioxidant Activity

  • Study : Synthesized and tested derivatives of 2'-aminochalcones for their antioxidant activity, providing insights into potential therapeutic applications (Sulpizio et al., 2016).

Conversion to 3-Aminophenols

  • Study : Explored the transformation of related compounds to 3-aminophenols, which are important intermediates in various chemical syntheses (Szymor-Pietrzak et al., 2020).

properties

IUPAC Name

3-(2-aminoanilino)-5-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXYJTMLUYLYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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